molecular formula C15H15Cl B1607857 4-(Chloromethyl)dibenzyl CAS No. 80676-35-3

4-(Chloromethyl)dibenzyl

Cat. No. B1607857
CAS RN: 80676-35-3
M. Wt: 230.73 g/mol
InChI Key: KPTSLALCCGBCOB-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)dibenzyl” is a chemical compound with the molecular formula C15H15Cl . It is an alkylating agent .


Synthesis Analysis

The synthesis of “4-(Chloromethyl)dibenzyl” can be achieved from 4-(chloromethyl)benzoyl chloride . The Sigma-Aldrich specification sheet provides details about the appearance, purity, and other specifications of the product .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)dibenzyl” contains a total of 32 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

Ethers like “4-(Chloromethyl)dibenzyl” are known to undergo cleavage of the C–O bond when exposed to strong acids . The reaction pathway can be either S N 2, S N 1, or E1, depending on the conditions .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of organic intermediates .

Summary of the Application

Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on .

Methods of Application or Experimental Procedures

In this research, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process had a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .

Results or Outcomes

The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .

Chloromethylation of Aromatic Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the chloromethylation of aromatic compounds .

Summary of the Application

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Methods of Application or Experimental Procedures

In this research, a series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This affords the corresponding chloromethyl derivatives in good to excellent yields .

Results or Outcomes

The products were confirmed by 1H NMR, MS, and elemental analysis . This method provides a simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Preparation of Benzyl Esters

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the preparation of benzyl esters .

Summary of the Application

Benzyl esters are used as plasticizers, flavorants, and perfumes . They are also used in the production of pharmaceuticals . The preparation of benzyl esters involves the reaction of benzyl chloride with an alcohol .

Methods of Application or Experimental Procedures

Benzyl chloride is reacted with an alcohol in the presence of a base to form the corresponding benzyl ester . This reaction is typically carried out in a solvent such as dichloromethane or ethanol .

Results or Outcomes

The products are confirmed by 1H NMR, MS, and elemental analysis . This method provides a simple and effective way to prepare benzyl esters .

Safety And Hazards

“4-(Chloromethyl)dibenzyl” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)-4-(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSLALCCGBCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370070
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)dibenzyl

CAS RN

80676-35-3
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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